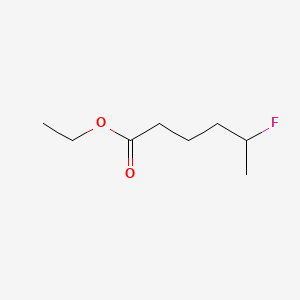
C.I. Direct green 28
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C.I. Direct green 28: is a synthetic dye commonly used in the textile industry for dyeing cotton fabrics. It is known for its vibrant green color and good dyeing properties. The compound is part of the direct dye class, which means it can be applied directly to the substrate in a neutral or alkaline bath without the need for a mordant.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of C.I. Direct green 28 involves the coupling of diazotized aromatic amines with aromatic compounds containing hydroxyl or amino groups. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired azo compound.
Industrial Production Methods: : Industrial production of this compound involves large-scale diazotization and coupling reactions. The process begins with the diazotization of aromatic amines using sodium nitrite and hydrochloric acid. The diazonium salt formed is then coupled with an aromatic compound containing hydroxyl or amino groups in the presence of a coupling agent. The resulting dye is purified, dried, and formulated for commercial use.
化学反応の分析
Types of Reactions: : C.I. Direct green 28 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The dye can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the dye can be achieved using reducing agents like sodium dithionite or zinc dust in an acidic medium.
Substitution: Substitution reactions can occur when the dye reacts with nucleophiles under appropriate conditions.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinonoid structures, while reduction can result in the formation of amines or other reduced species.
科学的研究の応用
C.I. Direct green 28 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of dye chemistry and photochemistry.
Biology: The dye is employed in staining techniques for visualizing cellular structures and tissues.
Medicine: Research has explored its potential use in diagnostic assays and as a marker in various medical tests.
Industry: Beyond textiles, this compound is used in the paper and leather industries for coloring purposes.
作用機序
The mechanism by which C.I. Direct green 28 exerts its effects involves the interaction of the dye molecules with the substrate. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, allowing them to adhere to the substrate. In biological applications, the dye can interact with cellular components, enabling visualization under a microscope.
類似化合物との比較
Similar Compounds: : Compounds similar to C.I. Direct green 28 include other direct dyes such as C.I. Direct Blue 1 and C.I. Direct Orange 25. These dyes share similar application methods and chemical properties but differ in their specific color and molecular structure.
Uniqueness: : this compound is unique due to its specific green hue and its ability to provide bright and vibrant colors on cotton fabrics without the need for a mordant. Its chemical structure allows for strong interactions with cellulosic fibers, making it a preferred choice for certain dyeing applications.
特性
CAS番号 |
6471-09-6 |
|---|---|
分子式 |
C42H27N10Na3O11S2 |
分子量 |
980.8 g/mol |
IUPAC名 |
trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C42H30N10O11S2.3Na/c43-36-33(65(61,62)63)20-30(34-35(36)38(55)27-9-5-4-8-26(27)37(34)54)44-24-14-16-29(32(19-24)64(58,59)60)47-42-49-40(45-21-6-2-1-3-7-21)48-41(50-42)46-22-10-12-23(13-11-22)51-52-25-15-17-31(53)28(18-25)39(56)57;;;/h1-20,44,53H,43H2,(H,56,57)(H,58,59,60)(H,61,62,63)(H3,45,46,47,48,49,50);;;/q;3*+1/p-3 |
InChIキー |
UCVWVXRLJHYZLF-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=C(C=C(C=C3)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])NC7=CC=C(C=C7)N=NC8=CC(=C(C=C8)O)C(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-(2-Methylpropyl)phenyl]propan-2-one](/img/structure/B13414434.png)
![5,11-Diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13414439.png)
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414448.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B13414449.png)
![(2R,4R,5S)-2-benzyl-4-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B13414455.png)



![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B13414478.png)

